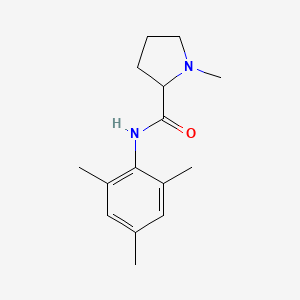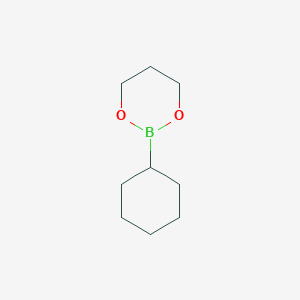
Tripentaerythritol octanitrate
Übersicht
Beschreibung
Tripentaerythritol octanitrate is a highly nitrated organic compound known for its explosive properties It is derived from tripentaerythritol, a polyol with eight hydroxyl groups, which are fully nitrated to form the octanitrate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tripentaerythritol octanitrate involves the nitration of tripentaerythritol. The process typically includes the following steps:
Nitration Reaction: Tripentaerythritol is slowly added to a mixture of concentrated nitric acid at a controlled temperature of 0°C to 10°C. The reaction mixture is stirred continuously to ensure complete nitration.
Isolation: After the nitration is complete, the reaction mixture is poured into ice water to precipitate the nitrated product.
Purification: The precipitated product is filtered, washed with water, and treated with a dilute solution of ammonium carbonate to neutralize any remaining acid.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-Scale Nitration: Using industrial nitration equipment to handle large quantities of tripentaerythritol and nitric acid.
Continuous Stirring and Temperature Control: Ensuring consistent reaction conditions to achieve high yields and purity.
Automated Isolation and Purification: Utilizing automated filtration, washing, and drying systems to streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Tripentaerythritol octanitrate primarily undergoes the following types of reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various nitrogen oxides.
Reduction: Reduction reactions can convert the nitrate groups back to hydroxyl groups, although this is less common.
Substitution: The nitrate groups can be substituted with other functional groups under certain conditions.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents like potassium permanganate or nitric acid can facilitate oxidation reactions.
Reducing Agents: Reducing agents such as hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Nitrogen oxides and other oxidized derivatives.
Reduction Products: Tripentaerythritol and partially nitrated derivatives.
Substitution Products: Compounds with different functional groups replacing the nitrate groups.
Wissenschaftliche Forschungsanwendungen
Tripentaerythritol octanitrate has several scientific research applications, including:
Chemistry: Used as a model compound to study nitration reactions and the stability of highly nitrated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the context of its explosive properties.
Medicine: Explored for its potential use in controlled-release formulations for medical applications.
Wirkmechanismus
The mechanism of action of tripentaerythritol octanitrate involves the release of nitrogen oxides upon decomposition. These nitrogen oxides can act as signaling molecules in biological systems or contribute to the explosive properties of the compound. The molecular targets and pathways involved include:
Nitric Oxide Release: The nitrate groups release nitric oxide (NO) upon decomposition, which can activate various signaling pathways.
Guanylate Cyclase Activation: Nitric oxide can bind to and activate soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP), which mediates various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Tripentaerythritol octanitrate can be compared with other similar compounds, such as:
Pentaerythritol Tetranitrate (PETN): PETN is a well-known explosive with four nitrate groups. It is less nitrated than this compound but shares similar explosive properties.
Dipentaerythritol Hexanitrate: This compound has six nitrate groups and is also used in explosive applications. It is intermediate in nitration level between pentaerythritol tetranitrate and this compound.
Hexanitrohexaazaisowurtzitane (CL-20): A highly nitrated compound with superior explosive properties compared to this compound.
Uniqueness: this compound is unique due to its high degree of nitration, which imparts exceptional explosive properties. Its stability and performance make it a valuable compound for advanced explosive formulations .
Eigenschaften
IUPAC Name |
[2,2-bis(nitrooxymethyl)-3-[3-nitrooxy-2-[[3-nitrooxy-2,2-bis(nitrooxymethyl)propoxy]methyl]-2-(nitrooxymethyl)propoxy]propyl] nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N8O26/c24-16(25)42-5-13(6-43-17(26)27,1-40-3-14(7-44-18(28)29,8-45-19(30)31)9-46-20(32)33)2-41-4-15(10-47-21(34)35,11-48-22(36)37)12-49-23(38)39/h1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXVZWHRSNPPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])OCC(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N8O26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70952360 | |
| Record name | 2-[(Nitrooxy)methyl]-2-({3-(nitrooxy)-2-({3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy}methyl)-2-[(nitrooxy)methyl]propoxy}methyl)propane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
732.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29908-97-2 | |
| Record name | 1,3-Propanediol, 2,2-bis[[3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy]methyl]-, 1,1′,3,3′-tetranitrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tripentaerythritol octanitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Propanediol, 2,2-bis[[3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy]methyl]-, 1,1',3,3'-tetranitrate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-[(Nitrooxy)methyl]-2-({3-(nitrooxy)-2-({3-(nitrooxy)-2,2-bis[(nitrooxy)methyl]propoxy}methyl)-2-[(nitrooxy)methyl]propoxy}methyl)propane-1,3-diyl dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70952360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



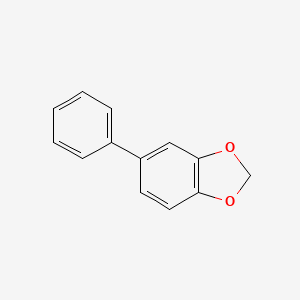

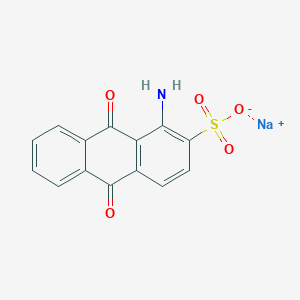

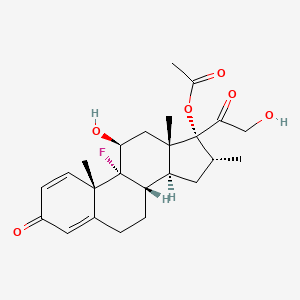


![1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B3393459.png)


